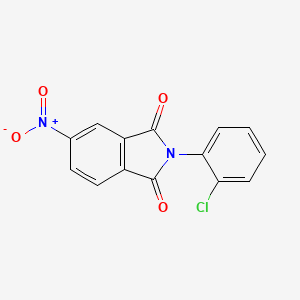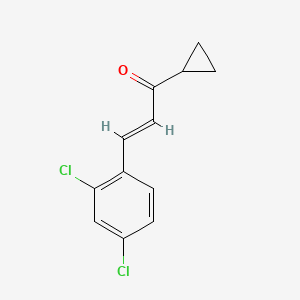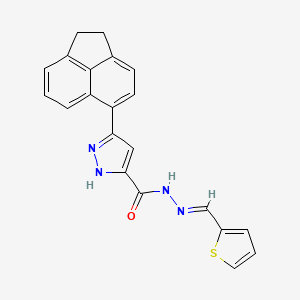![molecular formula C14H18N6O B11698192 3-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-1,2,4-triazin-5-ol](/img/structure/B11698192.png)
3-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-1,2,4-triazin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound characterized by its unique structure, which includes a diethylamino group, a phenyl ring, and a triazinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the condensation of 4-(diethylamino)benzaldehyde with hydrazine derivatives, followed by cyclization to form the triazinone ring. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar in structure but with a dimethylamino group instead of a diethylamino group.
1-Phenyl-3-methyl-5-pyrazolone: Contains a pyrazolone ring instead of a triazinone ring.
2,4-Dihydroxybenzaldehyde: Similar aromatic structure but with hydroxyl groups.
Uniqueness
3-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its specific combination of functional groups and its triazinone core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C14H18N6O |
|---|---|
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
3-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C14H18N6O/c1-3-20(4-2)12-7-5-11(6-8-12)9-15-18-14-17-13(21)10-16-19-14/h5-10H,3-4H2,1-2H3,(H2,17,18,19,21)/b15-9+ |
Clave InChI |
PGZIMDCPRCSFFY-OQLLNIDSSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NN=CC(=O)N2 |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=NNC2=NN=CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B11698118.png)
![methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11698120.png)



![4-(1-Methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate (non-preferred name)](/img/structure/B11698142.png)


![2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11698175.png)
![4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11698176.png)

![(4Z)-4-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698187.png)
![N-(4-chlorophenyl)-6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamide](/img/structure/B11698196.png)
![2-Methylcyclopentyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11698203.png)
